3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15BrN4O3 and its molecular weight is 439.269. The purity is usually 95%.
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Biological Activity
The compound 3-allyl-1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family and has been investigated for its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound based on various research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives have been widely studied due to their pharmacological significance. They exhibit a range of biological activities such as:
- Antitumor Activity : Many quinazoline derivatives have shown effectiveness against various cancer cell lines by inhibiting tumor proliferation.
- Anti-inflammatory Activity : Compounds within this class can modulate inflammatory pathways and cytokine production.
- Antimicrobial Properties : Several derivatives have demonstrated activity against bacterial and fungal pathogens.
Antitumor Activity
Research indicates that quinazoline derivatives possess significant antitumor properties. For instance, studies have shown that quinazoline-2,4(1H,3H)-diones inhibit the growth of multiple human tumor cell lines. The compound may similarly interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and NO synthesis in macrophages. In a model of acute lung injury induced by lipopolysaccharide (LPS), the compound alleviated neutrophil infiltration and reduced tissue edema . This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation.
The mechanism by which this compound exerts its biological effects involves:
- NHE-1 Inhibition : The compound has been shown to inhibit sodium/hydrogen exchanger NHE-1 activity, which is crucial in regulating intracellular pH and cell volume. This inhibition can lead to reduced inflammatory responses and improved cellular function under stress conditions .
- Cytokine Modulation : By inhibiting IL-6 secretion and NO production in macrophages, the compound helps in mitigating the inflammatory cascade that often exacerbates tissue damage during acute inflammatory responses .
Case Studies
Several studies have evaluated the biological activity of quinazoline derivatives similar to the compound :
- Acute Lung Injury Model : In an experimental study using C57BL/6J mice subjected to LPS-induced lung injury, treatment with quinazoline derivatives resulted in decreased neutrophil migration into alveolar spaces and reduced pulmonary edema .
- Cancer Cell Line Studies : A comparative analysis showed that quinazoline derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
Properties
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h2-9,11H,1,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMYUZNPZYDNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.